molecular formula C14H16N4O2 B2971705 5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415624-98-3

5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2971705
CAS No.: 2415624-98-3
M. Wt: 272.308
InChI Key: UQBCQNDKQIGUAN-UHFFFAOYSA-N
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Description

5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves the reaction of bis-benzylidene cyclohexanones with guanidine hydrochloride in the presence of sodium hydride (NaH) in dimethylformamide (DMF) as a solvent . This reaction occurs under mild conditions and is characterized by excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield fully hydrogenated derivatives.

Scientific Research Applications

5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), which are essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the metabolic processes of the bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes involved in bacterial metabolism makes it a promising candidate for developing new antibacterial agents.

Properties

IUPAC Name

5-(5,6,7,8-tetrahydroquinazolin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-13-9-5-18(6-10(9)14(20)17-13)12-8-3-1-2-4-11(8)15-7-16-12/h7,9-10H,1-6H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBCQNDKQIGUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CC4C(C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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